2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-MPEP is a negative allosteric modulator (NAM) ligand for the mGlu5 receptor.
Scientific Research Applications
Photocatalysis and Molecular Design
The compound and its derivatives have shown promise in the realm of photocatalysis and molecular design. A study by Davidson et al. (2015) explored alkynyl-phenylene substituted derivatives, including 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine (L(2)), in the synthesis of [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes. The research highlighted the compound's potential in photocatalyzing the oxidation of 4-methoxybenzyl alcohol, paving the way for applications in organic synthesis and energy conversion systems (Davidson et al., 2015).
Luminescent Properties and Metal Complex Formation
Another application is in the development of luminescent materials and metal complexes. Ghosh et al. (2015) synthesized a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore containing 4-(methoxyphenyl)ethynyl groups. This fluorophore, along with its metal complexes, exhibited bright blue emission, potentially useful in the fields of optical materials, sensing, and imaging (Ghosh et al., 2015).
Ligand Exchange Reactions and Catalyst Design
The compound's derivatives have been studied for their reactivity in ligand exchange reactions, which is fundamental in the design of catalysts and materials with tailored properties. Klausmeyer et al. (2003) investigated the ligand substitution reactions of a complex containing a related compound, revealing insights into its reactivity patterns and potential in catalysis (Klausmeyer et al., 2003).
Material Science and Molecular Aggregation
In material science, the compound's derivatives have been explored for their unique properties. Jaung (2007) treated an ethynyl compound with 3,4-bis-(4-methoxyphenyl)-2,5-diphenyl-cyclopenta-2,4-dienone, resulting in 2,3-dicyanopyrazine derivatives with a phenylene dendron group. These derivatives showed dramatic changes in their absorption spectra due to molecular aggregation, suggesting potential applications in materials science and nanotechnology (Jaung, 2007).
DNA Interaction and Anticancer Activity
The compound's interaction with DNA and potential anticancer activity have also been a research focus. Liang et al. (2014) synthesized copper(II) complexes with derivatives of the compound and studied their interaction with DNA. These complexes exhibited intercalative binding to DNA and demonstrated significant anticancer activity, indicating their potential as therapeutic agents (Liang et al., 2014).
properties
Product Name |
2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine |
InChI |
InChI=1S/C15H13NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-8,11H,1-2H3 |
InChI Key |
STDHINPODVHROK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C#CC2=CC=CC(OC)=C2)=N1 |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
methoxy-MPEP; MMPEP; M MPEP; M-MPEP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.